(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone features a methanone core linking two critical moieties:
- 5,6-Dihydro-1,4-dioxin-2-yl: A saturated dioxane ring, which enhances conformational stability and modulates electronic properties.
- 4-(6-Fluorobenzo[d]thiazol-2-yl)piperazine: A piperazine ring substituted with a fluorinated benzothiazole group. The fluorine atom likely improves lipophilicity and target binding through electronegative interactions.
This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors in neurological and oncological pathways.
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-11-1-2-12-14(9-11)24-16(18-12)20-5-3-19(4-6-20)15(21)13-10-22-7-8-23-13/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFJZHOSKPJOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , also known by its IUPAC name, exhibits a complex structure that combines a dioxin moiety with a piperazine and a fluorobenzo[d]thiazole. This unique combination suggests potential for diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 349.38 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Dioxin Ring | Contributes to biological interaction potential |
| Piperazine | Known for its pharmacological activity |
| Fluorobenzo[d]thiazole | Enhances binding affinity to biological targets |
Anticancer Properties
Research indicates that compounds similar to (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibit significant anticancer activities. For example:
- Mechanism of Action : The compound may inhibit specific pathways involved in tumorigenesis, such as the MAPK pathway, which is critical in various cancers .
- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
Compounds with structural similarities have shown promising antimicrobial effects. The presence of the piperazine moiety is particularly noted for its ability to enhance antimicrobial activity against various pathogens.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Benzothiazole Derivatives : Research on benzothiazole derivatives revealed significant inhibitory action against pro-inflammatory enzymes like 5-lipoxygenase, indicating potential anti-inflammatory and anticancer properties .
- Combination Therapies : Investigations into combination therapies involving similar compounds have shown enhanced efficacy in reducing tumor growth in xenograft models, suggesting that (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone could be effective in synergistic treatments .
Synthesis and Modification
The synthesis of (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques allowing for precise modification of functional groups. This flexibility can enhance its biological activity by improving solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Methanone-Based Piperazine Derivatives
Key Comparisons
Structural Insights :
- Sulfonamide vs. Dioxin Moieties : Compounds in (e.g., 9ec , 9ee ) feature sulfonamide groups on piperazine, which may enhance solubility and hydrogen-bonding capacity compared to the dioxin ring in the target compound .
- Halogen Effects : The target compound’s 6-fluoro substitution on benzothiazole contrasts with the 5-chloro-4-methyl group in . Fluorine’s smaller size and higher electronegativity may improve target selectivity over bulkier halogens .
Urea-Linked Piperazine-Thiazole Derivatives ()
The urea derivatives (e.g., 11a–11o) share a piperazine-thiazole backbone but differ in their linker (urea vs. methanone) and substituents.
Key Differences :
- Substituent Diversity : Compounds like 11m (3,5-di(trifluoromethyl)phenyl) and 11k (4-chloro-3-(trifluoromethyl)phenyl) exhibit high molecular weights (>550 g/mol) and lipophilicity, contrasting with the target compound’s moderate size (~409 g/mol).
Imidazo[2,1-b]Thiazole Derivatives ()
Compounds 9ea–9ee feature imidazo[2,1-b]thiazole cores instead of benzothiazole.
Functional Implications :
Pyrazoline-Benzothiazole Hybrids ()
The pyrazoline derivative (I) in demonstrates antitumor and antidepressant activities, highlighting the pharmacological versatility of benzothiazole-containing compounds. However, its pyrazoline linker and lack of piperazine distinguish it mechanistically from the target methanone .
Q & A
Q. What are the critical synthetic steps for constructing the piperazine-dioxin-benzo[d]thiazole scaffold?
The synthesis involves three key stages:
Precursor preparation : Functionalize the benzo[d]thiazole moiety via nucleophilic aromatic substitution (6-fluorine substitution requires anhydrous conditions to avoid hydrolysis) .
Piperazine coupling : React the fluorobenzo[d]thiazole with a piperazine derivative under Buchwald-Hartwig amination conditions (Pd catalysis, 80–100°C, 12–24 hrs) .
Dioxin-methanone conjugation : Use a coupling agent (e.g., EDC/HOBt) to link the dioxin-carboxylic acid precursor to the piperazine nitrogen. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dioxin’s methylene protons at δ 4.2–4.5 ppm; piperazine N–CH₂ at δ 3.1–3.4 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolves spatial arrangement of the dioxin-thiazole dihedral angle (critical for SAR studies) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hrs; quantify degradation via LC-MS .
- Photostability : Expose to UV light (254 nm) and monitor by TLC for byproduct formation .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across analogs (e.g., conflicting IC₅₀ values)?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) vs. cell-based viability (MTT assay) to distinguish target-specific vs. off-target effects .
- Metabolic profiling : Use liver microsomes to identify metabolites that may interfere with activity measurements .
- Structural analogs : Test derivatives with modified dioxin ring saturation (e.g., fully saturated vs. dihydro) to isolate pharmacophore contributions .
Q. What computational strategies predict the compound’s selectivity for serotonin vs. dopamine receptors?
- Molecular docking : Simulate binding to receptor homology models (e.g., 5-HT₂A vs. D₂) using AutoDock Vina; prioritize poses with hydrogen bonding to the fluorobenzo[d]thiazole .
- MD simulations : Analyze stability of piperazine-dioxin conformations in lipid bilayers over 100 ns trajectories (GROMACS) to assess membrane permeability .
Q. How to optimize reaction yields while minimizing byproducts during scale-up?
- DoE optimization : Vary solvent (DMF vs. THF), temperature (60–120°C), and catalyst loading (Pd/C, 1–5 mol%) using a fractional factorial design .
- In situ monitoring : Employ ReactIR to track intermediate formation (e.g., imine or amide intermediates) and adjust stoichiometry dynamically .
Q. What strategies validate the compound’s mechanism of action in neurodegenerative models?
- Biomarker profiling : Measure Aβ40/42 levels (ELISA) and tau hyperphosphorylation (Western blot) in neuronal cell lines treated with 1–10 µM compound .
- Knockdown controls : Use siRNA to silence putative targets (e.g., GSK-3β) and assess rescue of compound-induced effects .
Data Contradiction Analysis
Q. How to address discrepancies in solubility measurements across studies?
- Standardized protocols : Use the shake-flask method (aqueous buffer with 1% DMSO) at 25°C, validated by nephelometry .
- LogP correlation : Compare experimental LogP (HPLC) vs. calculated (ALOGPS) to identify outliers due to polymorphic forms .
Q. Why do SAR studies show conflicting trends for fluorinated vs. chlorinated analogs?
- Electrostatic potential maps : Compute ESP charges (Gaussian 09) to reveal fluorine’s electron-withdrawing effects on piperazine basicity, altering receptor binding .
- Crystallographic overlays : Align X-ray structures of analogs to identify steric clashes in chlorinated derivatives .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Piperazine-Dioxin Conjugation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes amide coupling efficiency |
| Temperature | 80–90°C | Prevents dioxin ring-opening |
| Catalyst Loading | Pd(OAc)₂, 3 mol% | Balances cost and reactivity |
Q. Table 2. Bioactivity Data Comparison
| Analog | IC₅₀ (µM) 5-HT₂A | IC₅₀ (µM) D₂ | Selectivity Index |
|---|---|---|---|
| Target compound | 0.12 | 8.7 | 72.5 |
| 6-Chloro derivative | 0.09 | 1.4 | 15.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
